![molecular formula C15H14O2S B14413170 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal CAS No. 86596-64-7](/img/structure/B14413170.png)
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal is an organic compound that features a thiopyran ring substituted with a methoxyphenyl group and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a thiopyran derivative under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be compared with similar compounds such as:
2-(4-Methoxyphenyl)propanal: Lacks the thiopyran ring, making it less structurally complex.
Thiopyran derivatives: Similar in having the thiopyran ring but may differ in substituents and functional groups. The uniqueness of this compound lies in its combination of the methoxyphenyl group and the thiopyran ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86596-64-7 |
|---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-[6-(4-methoxyphenyl)thiopyran-2-ylidene]propanal |
InChI |
InChI=1S/C15H14O2S/c1-11(10-16)14-4-3-5-15(18-14)12-6-8-13(17-2)9-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
QXVJZDUOEMPCBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC=C(S1)C2=CC=C(C=C2)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


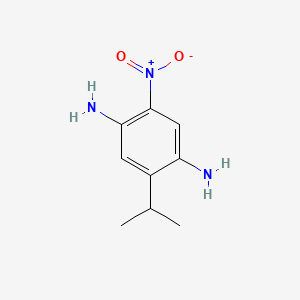
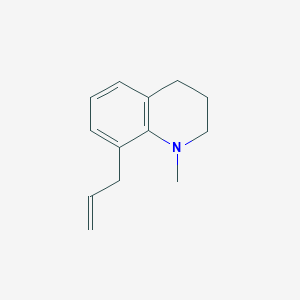
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
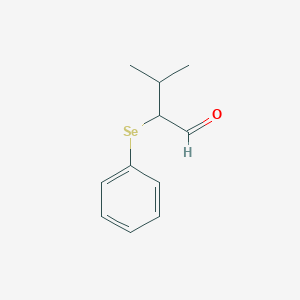

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
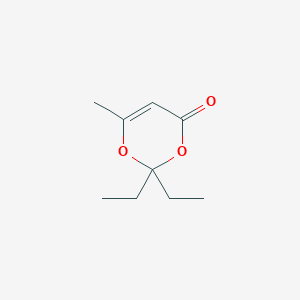
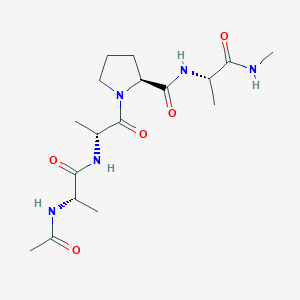
![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
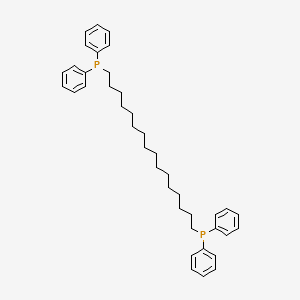
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
